

ARL16: A Nexus of Cellular Trafficking and Signaling Pathways

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation factor-like 16 (ARL16) is a member of the ARF family of small GTPases, an ancient and highly conserved group of regulatory proteins. While many ARF family members are well-characterized for their roles in membrane trafficking, ARL16 has remained relatively understudied. Recent research, however, has begun to illuminate its critical functions at the intersection of intracellular transport, ciliogenesis, and innate immunity. This technical guide provides a comprehensive overview of the current knowledge on ARL16's protein interaction partners and its involvement in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating ARL16's biological roles and its potential as a therapeutic target.

ARL16 Protein Interaction Partners

ARL16's functions are mediated through its interactions with various effector proteins. To date, several key interaction partners have been identified, primarily through high-throughput screening methods and subsequent validation. While quantitative biophysical data on these interactions remain limited, the available information provides a solid foundation for further investigation.

Summary of ARL16 Interacting Proteins

Interacting Protein	Method of Identification	Cellular Context/Function	Quantitative Data	References
PDE6D (Phosphodiesterase 6D)	Yeast Two-Hybrid	Ciliary protein transport	No binding affinity data available.	[1] [2]
GM130 (Golgi Matrix Protein 130 kDa)	High-Throughput Dataset	Golgi structure and transport	No binding affinity data available.	[1] [2]
RIG-I (Retinoic acid-Inducible Gene I)	Yeast Two-Hybrid, Co-immunoprecipitation	Innate antiviral immunity	Interaction is GTP-dependent; no binding affinity data available.	[3]

Key Signaling Pathways Involving ARL16

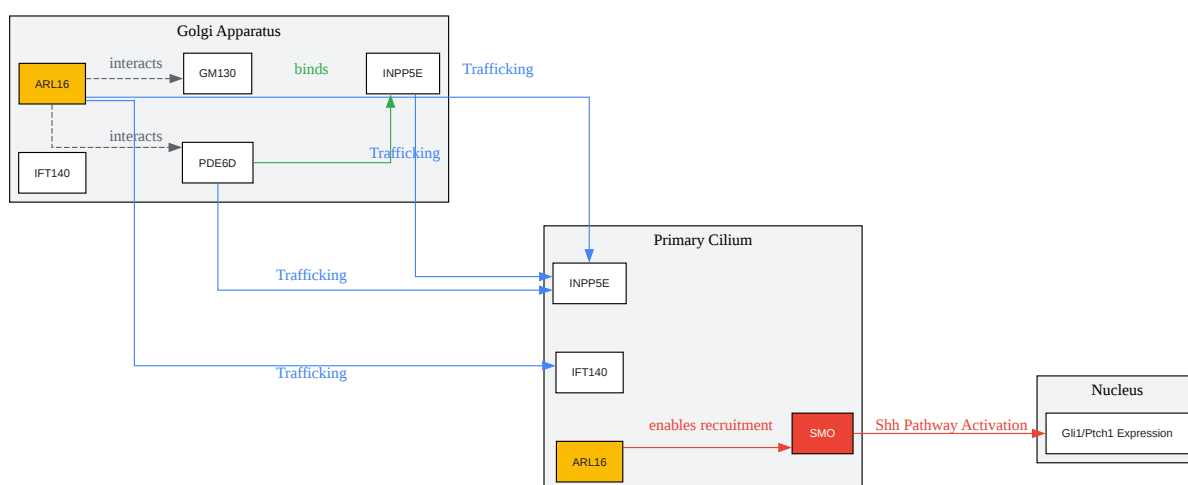
ARL16 has been implicated in at least two distinct and critical cellular signaling pathways: the trafficking of proteins from the Golgi apparatus to the primary cilium, which has downstream effects on Sonic Hedgehog signaling, and the negative regulation of the RIG-I-mediated antiviral response.

Golgi-to-Cilium Trafficking and Sonic Hedgehog (Shh) Signaling

ARL16 plays a crucial role in the transport of specific proteins required for the proper function of the primary cilium, a key sensory organelle.[\[1\]](#)[\[2\]](#) Knockout of ARL16 leads to the mislocalization of the intraflagellar transport protein IFT140 and the phosphoinositide phosphatase INPP5E.[\[1\]](#)[\[2\]](#)[\[4\]](#) Instead of trafficking to the cilium, these proteins accumulate at the Golgi apparatus.[\[1\]](#)[\[4\]](#)

This disruption of ciliary protein composition has significant consequences for signaling pathways that rely on the primary cilium, most notably the Sonic Hedgehog (Shh) pathway. In the absence of ARL16, the recruitment of the key Shh pathway component Smoothened (SMO)

to the cilium is impaired.[1][5] This leads to a blunted transcriptional response to Shh stimulation, as evidenced by the reduced expression of Shh target genes Gli1 and Ptch1.[1][5] The interaction of ARL16 with the prenyl-binding protein PDE6D is thought to be involved in the transport of prenylated cargo proteins like INPP5E to the cilium.[1][2]



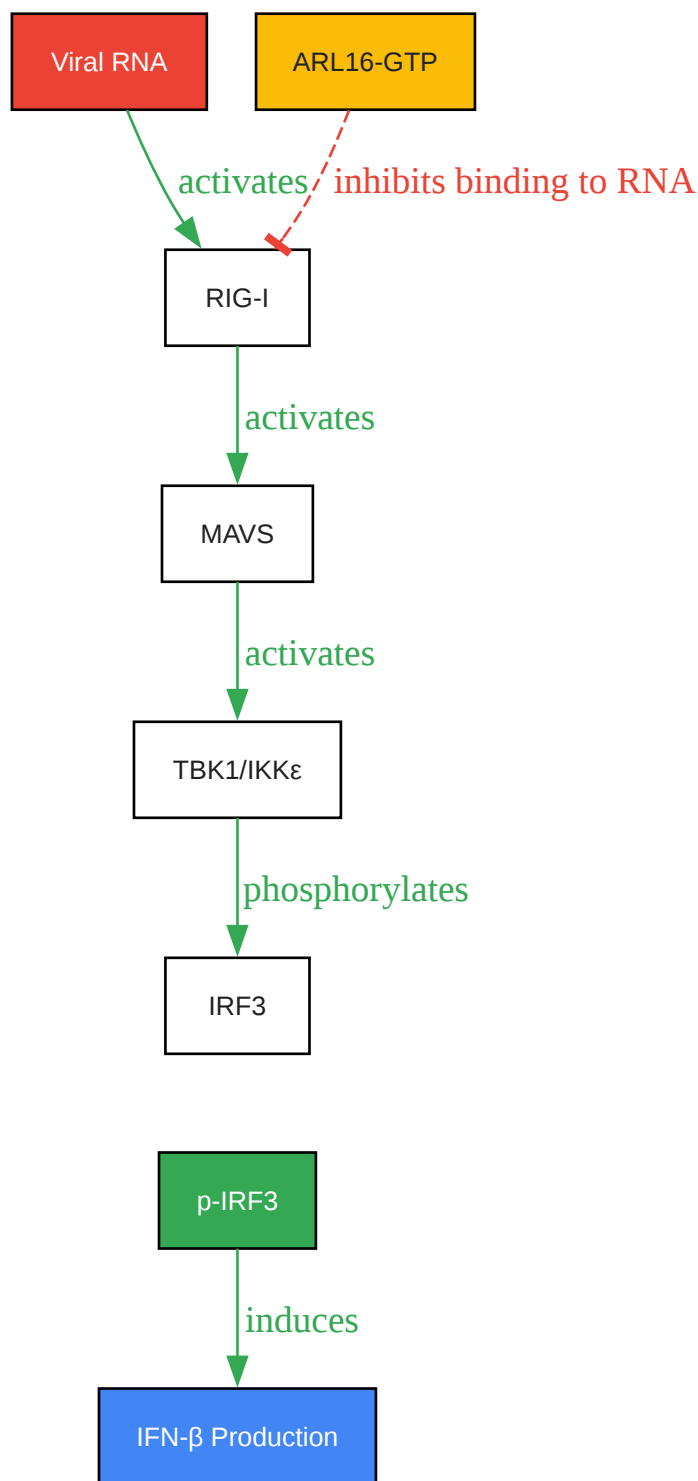
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ARL16-mediated Golgi-to-cilium trafficking and its impact on Shh signaling.

Negative Regulation of RIG-I-Mediated Antiviral Signaling

In addition to its role in cellular trafficking, ARL16 is a negative regulator of the innate immune response to viral infections.^[3] ARL16 directly interacts with the C-terminal domain (CTD) of RIG-I, a key pattern recognition receptor that senses viral RNA in the cytoplasm.^[3] This interaction is dependent on ARL16 being in its GTP-bound (active) state.^[3]

The binding of ARL16 to the RIG-I CTD prevents RIG-I from associating with viral RNA, thereby inhibiting its activation.^[3] Consequently, the downstream signaling cascade that leads to the production of type I interferons (IFN- β) and other antiviral molecules is suppressed.^[3] Knockdown of ARL16 potentiates the antiviral response, highlighting its role as a physiological suppressor of RIG-I-mediated immunity.^[3]



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ARL16 negatively regulates the RIG-I antiviral signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ARL16.

Co-immunoprecipitation (Co-IP) for ARL16-RIG-I Interaction

This protocol is adapted from the methods used to validate the interaction between ARL16 and RIG-I in mammalian cells.[3]

a. Cell Culture and Transfection:

- Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding Flag-tagged ARL16 and HA-tagged RIG-I using a suitable transfection reagent according to the manufacturer's instructions.

b. Cell Lysis:

- 24-48 hours post-transfection, wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

c. Immunoprecipitation:

- Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge and transfer the pre-cleared lysate to a new tube.
- Add anti-Flag antibody to the lysate and incubate for 4 hours to overnight at 4°C on a rotator.
- Add fresh protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

d. Washing and Elution:

- Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
- After the final wash, aspirate the supernatant completely.
- Elute the protein complexes by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

e. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with anti-HA antibody to detect co-immunoprecipitated RIG-I and with anti-Flag antibody to confirm the immunoprecipitation of ARL16.

Yeast Two-Hybrid (Y2H) Screening

This generalized protocol outlines the steps for identifying protein-protein interactions, as was done to discover the ARL16-PDE6D and ARL16-RIG-I interactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

a. Bait and Prey Plasmid Construction:

- Clone the full-length cDNA of ARL16 into a Y2H bait vector (e.g., containing a DNA-binding domain like LexA or GAL4-BD).
- A cDNA library from the tissue of interest is cloned into a Y2H prey vector (e.g., containing a transcriptional activation domain like B42 or GAL4-AD).

b. Yeast Transformation and Mating:

- Transform a suitable yeast reporter strain (e.g., EGY48) with the bait plasmid and select for transformants on appropriate dropout media.
- Transform a yeast strain of the opposite mating type with the prey library.
- Mate the bait-containing strain with the prey library strain.

c. Screening for Interactions:

- Plate the diploid yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine, uracil) and containing a reporter substrate (e.g., X-gal) to select for colonies where an interaction between the bait and a prey protein activates the reporter genes.

d. Identification of Positive Clones:

- Isolate plasmids from the positive yeast colonies.
- Sequence the prey plasmids to identify the interacting proteins.

e. Validation:

- Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain to confirm the interaction.
- Test for specificity by co-transforming with unrelated bait proteins.

CRISPR/Cas9 Knockout of Arl16 in Mouse Embryonic Fibroblasts (MEFs)

This protocol is based on the methodology used to study the function of ARL16 in ciliogenesis. [\[1\]](#)

a. Guide RNA Design and Cloning:

- Design two guide RNAs (gRNAs) targeting an early exon (e.g., exon 2) of the mouse Arl16 gene to induce frame-shifting mutations.
- Clone the gRNAs into a suitable Cas9 expression vector.

b. Transfection of MEFs:

- Culture immortalized MEFs in DMEM with 10% FBS.
- Transfect the MEFs with the Cas9/gRNA plasmids using an appropriate method (e.g., electroporation or lipid-based transfection).

c. Clonal Selection and Screening:

- Following transfection, dilute the cells to a single-cell concentration and plate them to allow for the growth of individual colonies.
- Isolate individual clonal lines.
- Extract genomic DNA from each clone.
- Amplify the targeted region of the ARL16 gene by PCR.
- Sequence the PCR products to identify clones with frame-shifting insertions or deletions (indels).

Immunofluorescence Staining for ARL16 Localization

This protocol is based on the methods used to determine the subcellular localization of ARL16.

[\[1\]](#)[\[6\]](#)

a. Cell Culture and Preparation:

- Grow human retinal pigmented epithelial (RPE1) cells on glass coverslips.
- To induce ciliogenesis, serum-starve the cells for 48 hours.

b. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

c. Staining:

- Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Incubate with the primary antibody against ARL16 (e.g., Sigma; HPA043711) and a ciliary marker (e.g., anti-acetylated tubulin) diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

- Wash three times with PBS.
- Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
- Counterstain nuclei with DAPI or Hoechst stain.

d. Imaging:

- Mount the coverslips on microscope slides with an anti-fade mounting medium.
- Image the cells using a fluorescence or confocal microscope.

Quantitative PCR (qPCR) for Shh Target Gene Expression

This protocol is adapted from the methods used to assess the functional consequences of ARL16 knockout on the Shh pathway.[\[1\]](#)[\[5\]](#)[\[7\]](#)

a. Cell Treatment and RNA Extraction:

- Culture wild-type and Arl16 knockout MEFs.
- Serum-starve the cells for 24-48 hours.
- Treat the cells with a Shh pathway agonist (e.g., Shh ligand or SAG) for 24 hours.
- Extract total RNA from the cells using a suitable RNA isolation kit.

b. cDNA Synthesis:

- Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

c. qPCR Reaction:

- Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (Gli1, Ptch1) and a housekeeping gene for normalization (e.g., Actb).
- Example primer sequences can be found in the literature or designed using primer design software.[8]

d. Data Analysis:

- Run the qPCR on a real-time PCR instrument.
- Calculate the relative expression of the target genes using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing the treated samples to untreated controls.

Conclusion

ARL16 is emerging as a multifaceted regulatory protein involved in fundamental cellular processes. Its role in orchestrating the trafficking of key ciliary proteins positions it as a critical regulator of developmental signaling pathways like Sonic Hedgehog. Simultaneously, its function as an inhibitor of the RIG-I antiviral pathway reveals a novel layer of control in innate immunity. The identification of its interaction partners—PDE6D, GM130, and RIG-I—provides a molecular basis for these functions. While the precise biophysical nature of these interactions requires further exploration, the information compiled in this guide offers a robust framework for future research. A deeper understanding of the ARL16 interactome and its associated pathways will be vital for elucidating its role in human health and disease and for the potential development of novel therapeutic strategies.

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